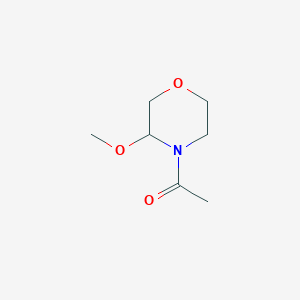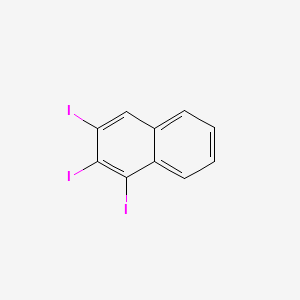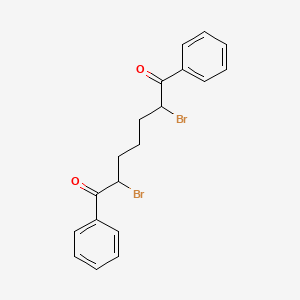
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione is an organic compound with the molecular formula C₁₉H₁₈Br₂O₂. It is characterized by the presence of two bromine atoms and two phenyl groups attached to a heptanedione backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-1,7-diphenyl-1,7-heptanedione typically involves the bromination of 1,7-diphenyl-1,7-heptanedione. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,6-dihydroxy-1,7-diphenyl-1,7-heptanedione.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of 2,6-dialkoxy-1,7-diphenyl-1,7-heptanedione.
Reduction: Formation of 2,6-dihydroxy-1,7-diphenyl-1,7-heptanedione.
Oxidation: Formation of 2,6-dicarboxy-1,7-diphenyl-1,7-heptanedione.
Scientific Research Applications
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-1,7-diphenyl-1,7-heptanedione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-1,7-diphenyl-1,7-heptanedione
- 2,6-Diiodo-1,7-diphenyl-1,7-heptanedione
- 2,6-Difluoro-1,7-diphenyl-1,7-heptanedione
Uniqueness
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms enhance the compound’s ability to participate in substitution and reduction reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
5411-99-4 |
|---|---|
Molecular Formula |
C19H18Br2O2 |
Molecular Weight |
438.2 g/mol |
IUPAC Name |
2,6-dibromo-1,7-diphenylheptane-1,7-dione |
InChI |
InChI=1S/C19H18Br2O2/c20-16(18(22)14-8-3-1-4-9-14)12-7-13-17(21)19(23)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
InChI Key |
GOIXPFUGOIGQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCCC(C(=O)C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





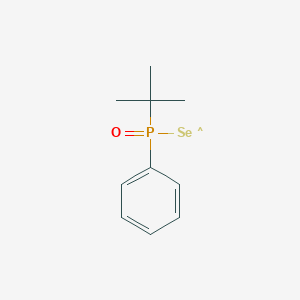
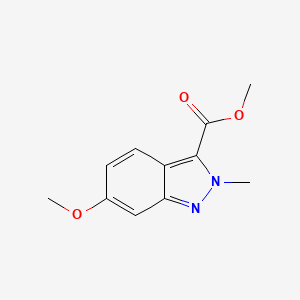
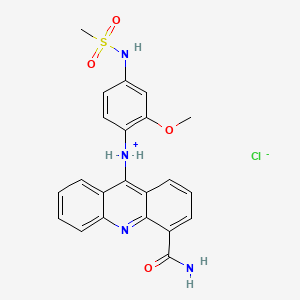
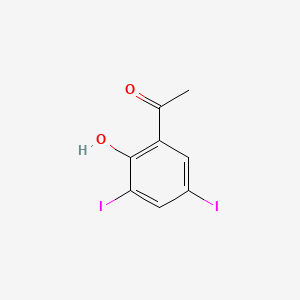
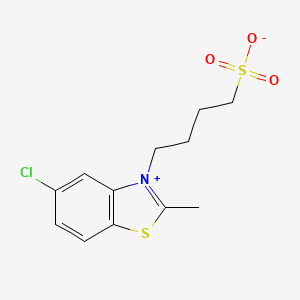
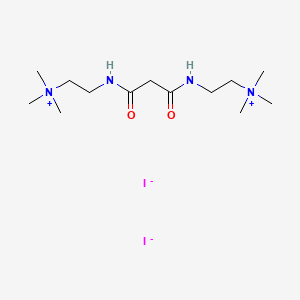
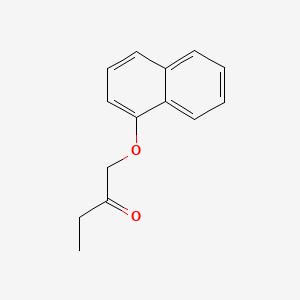
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)

